Ethyl 5-bromo-2-methylnicotinate
Overview
Description
Ethyl 5-bromo-2-methylnicotinate is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.093 g/mol . It is a derivative of nicotinic acid and is used primarily as a pharmaceutical intermediate . This compound is slightly soluble in water and is typically stored in a cool, dry place away from oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing ethyl 5-bromo-2-methylnicotinate involves the reaction of 5-bromo-2-methylnicotinic acid with ethanol in the presence of a suitable catalyst . Another method involves the reaction of this compound with (trimethylsilyl)acetonitrile in N-Methyl-2-pyrrolidone, followed by degassing with nitrogen .
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized to improve yield and purity while ensuring safety and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-methylnicotinate undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO2) in 1,4-dioxane at 180°C.
Substitution: Various nucleophiles in appropriate solvents and conditions.
Major Products Formed
Oxidation: Ethyl 5-bromo-2-formylnicotinate.
Substitution: Depending on the nucleophile used, various substituted nicotinates can be formed.
Scientific Research Applications
Ethyl 5-bromo-2-methylnicotinate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Used in biochemical research to study enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom in the compound can participate in various biochemical reactions, influencing the activity of enzymes and other proteins . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 5-bromo-2-methylnicotinate is unique due to its specific substitution pattern on the nicotinic acid ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable as an intermediate in the synthesis of various pharmaceutical and biochemical compounds .
Properties
IUPAC Name |
ethyl 5-bromo-2-methylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKPPFGWQMCQCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567894 | |
Record name | Ethyl 5-bromo-2-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129477-21-0 | |
Record name | Ethyl 5-bromo-2-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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